Biotin-PEG6-Boc: A Technical Guide for Researchers
Biotin-PEG6-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-Boc is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary approach in drug discovery. This molecule is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that harness the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of Biotin-PEG6-Boc, including its chemical properties, its role in the synthesis and mechanism of action of PROTACs, and detailed experimental protocols for its use.
Core Concepts: Understanding Biotin-PEG6-Boc
Biotin-PEG6-Boc is a molecule comprised of three key functional components:
-
Biotin: A high-affinity ligand for streptavidin and avidin. This moiety is often utilized for purification, detection, and immobilization in various biochemical assays.
-
PEG6 (Hexaethylene Glycol): A six-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which enhances the solubility and bioavailability of the final PROTAC molecule. Its flexibility and length are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase.
-
Boc (tert-butyloxycarbonyl): A protecting group for a primary amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive amine, which can then be coupled to another molecule.
This trifunctional nature makes Biotin-PEG6-Boc a versatile tool for the modular construction of PROTACs.
Quantitative Data
The following table summarizes the key quantitative data for Biotin-PEG6-Boc, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C₂₉H₅₄N₄O₁₀S |
| Molecular Weight | 650.83 g/mol [1] |
| CAS Number | 1352814-07-3[2] |
| Appearance | White to off-white solid or waxy solid[1] |
| Purity | Typically ≥95% or ≥98% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage Conditions | Store at -20°C for long-term storage, protected from moisture.[1] |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.
Biotin-PEG6-Boc serves as a versatile linker in the synthesis of PROTACs. The Boc-protected amine allows for a controlled, stepwise synthesis. Typically, the deprotected amine of the linker is first coupled to the E3 ligase ligand. Subsequently, the biotin end can be functionalized to connect to the POI ligand, or in some cases, the biotin itself can be used as a handle for experimental purposes.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action of a PROTAC, which is the hijacking of the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide detailed methodologies for the use of Biotin-PEG6-Boc in the synthesis of a PROTAC and subsequent validation of its activity.
Protocol 1: Synthesis of a PROTAC using Biotin-PEG6-Boc
This protocol describes a two-step process for synthesizing a PROTAC where an E3 ligase ligand containing a carboxylic acid is first coupled to the deprotected amine of Biotin-PEG6-Boc, followed by coupling to a POI ligand.
Step 1: Boc Deprotection of Biotin-PEG6-Boc
-
Reagents and Materials:
-
Biotin-PEG6-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
-
-
Procedure:
-
Dissolve Biotin-PEG6-Boc in DCM (e.g., 10 mL per 1 g of linker).
-
Add an excess of TFA (e.g., 5-10 equivalents) dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG6-Amine.
-
Step 2: Amide Coupling with E3 Ligase Ligand
-
Reagents and Materials:
-
Biotin-PEG6-Amine (from Step 1)
-
E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of thalidomide for Cereblon)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Biotin-PEG6-Amine (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Biotin-PEG6-E3 ligase ligand conjugate.
-
Step 3: Coupling with POI Ligand
The strategy for this step will depend on the functional groups available on the POI ligand and the biotin end of the linker. If the POI ligand has a reactive group that can be coupled to the biotin moiety (or a derivative thereof), a similar amide coupling or other bioconjugation techniques like click chemistry can be employed.
Experimental Workflow: PROTAC Synthesis and Validation
The following diagram outlines the general workflow from PROTAC synthesis to cellular validation.
Caption: Experimental workflow for PROTAC synthesis and validation.
Protocol 2: Validation of PROTAC Activity by Western Blot
This protocol is used to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for dissolving the PROTAC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This experiment aims to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
-
Reagents and Materials:
-
Cell line expressing the target protein and the E3 ligase
-
Synthesized PROTAC
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (against the target protein or a tag)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer)
-
Western blot reagents (as in Protocol 2)
-
-
Procedure:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with beads to reduce non-specific binding.
-
Incubate the lysates with the immunoprecipitating antibody.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blot, probing for the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Conclusion
Biotin-PEG6-Boc is a highly valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a biotin handle, a flexible PEG spacer, and a protected amine, facilitates the modular and efficient synthesis of PROTACs. Understanding the principles of PROTAC design and employing rigorous experimental validation are crucial for the successful development of these next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in their efforts to harness the power of targeted protein degradation for scientific discovery and drug development.
